

A Comparative Analysis of VU6005806 and VU0152100 in Preclinical Schizophrenia Models

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Compound of Interest

Compound Name: VU6005806

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This guide provides an objective comparison of two selective M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs), **VU6005806** and VU0152100, based on their performance in preclinical models of schizophrenia. The data presented herein is compiled from publicly available experimental findings to assist researchers in selecting the appropriate tool compound for their studies.

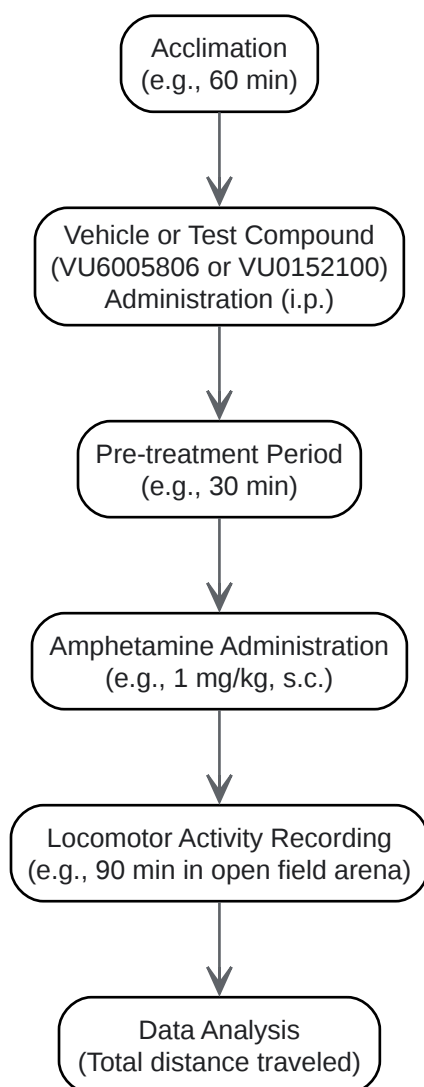
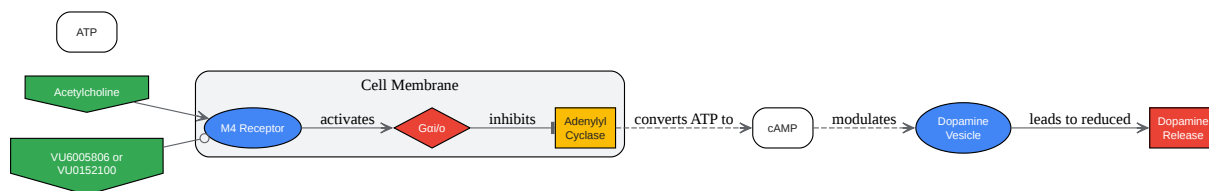
Introduction

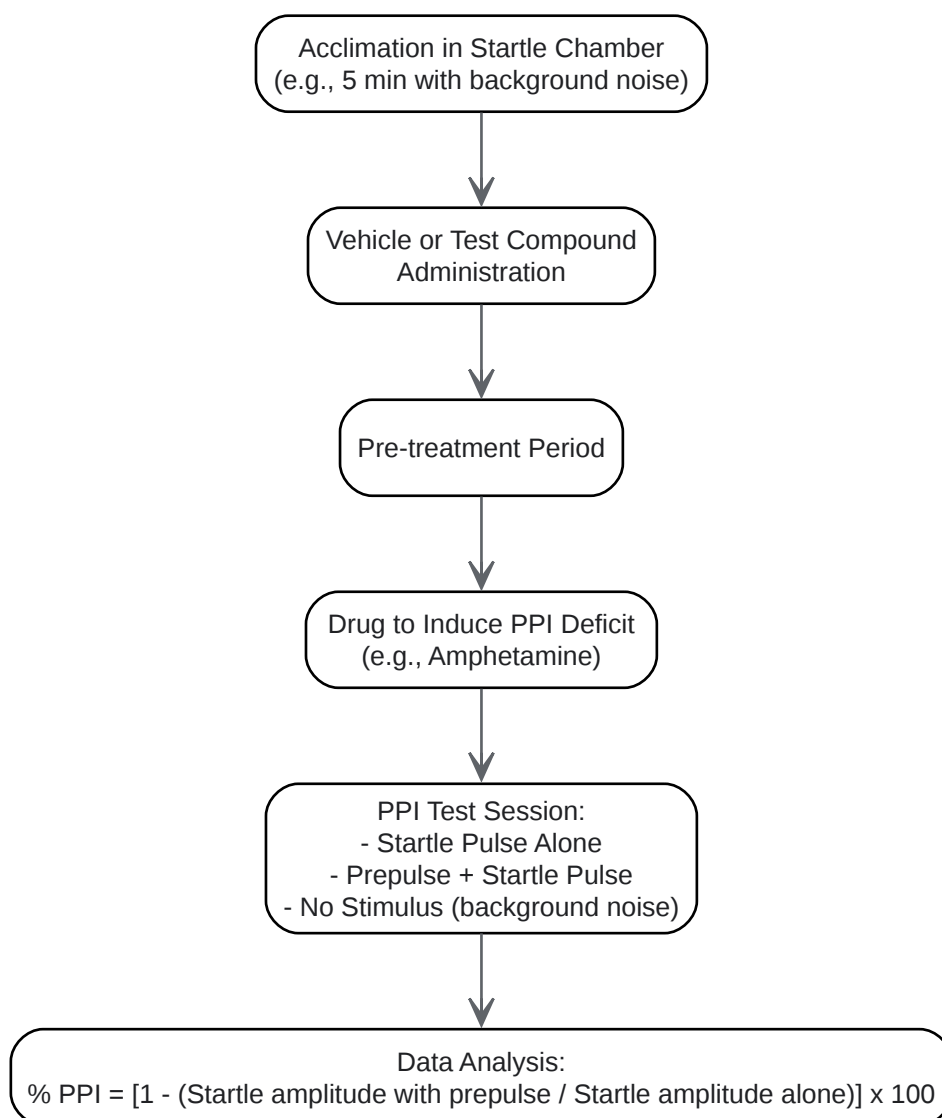
Selective activation of the M4 muscarinic acetylcholine receptor has emerged as a promising therapeutic strategy for schizophrenia. M4 PAMs offer a novel mechanistic approach by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, thereby modulating dopamine release in key brain regions implicated in psychosis. VU0152100 was one of the first centrally active M4 PAMs developed, demonstrating efficacy in rodent models. [1] More recently, **VU6005806** has been described as a high-quality preclinical in vivo probe. [2] [3] This guide aims to consolidate the available preclinical data for a direct comparison of these two compounds.

Mechanism of Action and Signaling Pathway

Both **VU6005806** and VU0152100 are positive allosteric modulators of the M4 muscarinic acetylcholine receptor. They do not directly activate the receptor but potentiate its response to acetylcholine. The M4 receptor is predominantly coupled to the Gai/o protein, and its activation

leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. [4] A key downstream effect relevant to schizophrenia is the reduction of dopamine release in the striatum, which is thought to mediate the antipsychotic-like effects of M4 PAMs.[2]





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